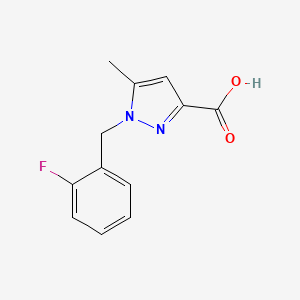

1-(2-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-8-6-11(12(16)17)14-15(8)7-9-4-2-3-5-10(9)13/h2-6H,7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYJATHHZOWAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=CC=C2F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrazole derivative in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acidic or basic environments, various solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities : Pyrazole derivatives, including 1-(2-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid, are known for their diverse pharmacological properties. This compound has been studied for its antimicrobial , antimalarial , and anticancer activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various pyrazole compounds, including this compound, against a range of pathogens:

| Microorganism | Activity | Method Used |

|---|---|---|

| Escherichia coli | Moderate antibacterial activity | Agar well diffusion method |

| Staphylococcus aureus | Significant antibacterial activity | Agar well diffusion method |

| Plasmodium falciparum | Antimalarial activity | In vivo studies |

The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .

Anticancer Research

The anticancer potential of this compound has been investigated in several studies. For example, it was found to exhibit cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 (Lung cancer) | 5.94 | Significant growth inhibition |

| MCF-7 (Breast cancer) | 0.46 | Potent antiproliferative effect |

| NCI-H1299 | 6.40 | Significant growth inhibition |

These findings suggest that the compound may act as a potential lead for developing new anticancer therapies .

Case Studies and Research Findings

Recent studies have focused on synthesizing and characterizing various pyrazole derivatives, including this compound. These studies utilized techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the compounds.

Synthesis and Characterization

A notable study synthesized this compound and assessed its biological activities through various assays. The synthesis involved the reaction of appropriate precursors under controlled conditions, yielding high purity products suitable for biological testing .

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Flexibility : Derivatives like ethyl esters or hydroxy-substituted analogs serve as intermediates for further functionalization, enabling structure-activity relationship (SAR) studies .

- Metabolic Stability : Difluoromethyl and trifluoroethyl analogs exhibit prolonged half-lives in vivo, making them candidates for drug development .

Biological Activity

1-(2-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a fluorobenzyl group, which may influence its interaction with biological targets, enhancing its pharmacological properties. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Pyrazole Ring : Achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

- Introduction of the Fluorobenzyl Group : This step involves nucleophilic substitution where a fluorobenzyl halide reacts with the pyrazole derivative in the presence of a base.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including E. coli and S. aureus. The presence of the fluorobenzyl group enhances antibacterial properties due to its electronic effects and steric hindrance .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in various models. For instance, it demonstrated significant inhibition of carrageenan-induced edema in rats, comparable to standard anti-inflammatory drugs like indomethacin .

- Analgesic Effects : In models assessing pain relief, compounds similar to this compound have shown promising analgesic activity .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), leading to reduced production of pro-inflammatory mediators .

- Receptor Modulation : The fluorobenzyl group can enhance binding affinity to certain receptors, potentially modulating signaling pathways associated with pain and inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological potential of pyrazole derivatives:

Q & A

Q. What are the common synthetic routes for 1-(2-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

- Suzuki-Miyaura cross-coupling : For introducing aryl groups, as demonstrated in the synthesis of similar pyrazole derivatives. Ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate reacts with phenylboronic acid using Pd(PPh₃)₄ as a catalyst in a degassed DMF/water mixture with K₃PO₄ as a base .

- Functional group interconversion : Hydrolysis of ester groups to carboxylic acids using acidic or basic conditions (e.g., LiOH in THF/water) .

- Fluorobenzyl introduction : Alkylation or nucleophilic substitution to attach the 2-fluorobenzyl group to the pyrazole core .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm the substitution pattern and regiochemistry of the pyrazole ring. For example, in analogous compounds, aromatic protons in the 2-fluorobenzyl group appear as distinct multiplets in the δ 7.0–7.5 ppm range .

- IR spectroscopy : To identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and fluorobenzyl C-F bonds (~1220 cm⁻¹) .

- Mass spectrometry (HRMS or ESI-MS) : For molecular weight confirmation. For instance, ethyl pyrazole carboxylates show [M+H]⁺ peaks matching theoretical values .

Q. How is the purity of the compound assessed in research settings?

Methodological Answer:

- HPLC/LC-MS : Reverse-phase chromatography (C18 column) with UV detection at 254 nm is used to quantify purity. Mobile phases often include acetonitrile/water with 0.1% TFA .

- Melting point analysis : Sharp melting points (e.g., 150–152°C for structurally related pyrazole acids) indicate crystallinity and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

- Catalyst screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) and ligand systems to enhance cross-coupling efficiency .

- Solvent optimization : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, while mixed solvents (DMF/water) reduce side reactions .

- Temperature control : Lower temperatures (0–25°C) during alkylation steps minimize decomposition of the fluorobenzyl group .

Q. How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?

Methodological Answer:

- Systematic substitution : Modify the fluorobenzyl group (e.g., 3-F or 4-F analogs) or pyrazole methyl group to assess electronic effects on bioactivity .

- Bioisosteric replacements : Replace the carboxylic acid with ester or amide groups to study pharmacokinetic impacts .

- In vitro assays : Test analogs against target enzymes (e.g., Lp-PLA2 or antibacterial targets) using fluorescence-based or microplate assays .

Q. What methods evaluate biological activity, and how to address data discrepancies?

Methodological Answer:

- Antibacterial assays : Minimum inhibitory concentration (MIC) tests in nutrient broth against Gram-positive/negative strains, with controls for solvent interference .

- Enzyme inhibition : Kinetic assays (e.g., IC₅₀ determination) using purified targets. Discrepancies may arise from assay conditions (pH, ionic strength) or compound solubility .

- Data normalization : Use internal standards (e.g., ciprofloxacin for antibacterial studies) to cross-validate results across labs .

Q. What are the best practices for handling and storing the compound to ensure stability?

Methodological Answer:

- Storage : Keep sealed under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carboxylic acid group .

- Solubility management : Prepare stock solutions in DMSO (dry) and aliquot to avoid freeze-thaw degradation .

- Stability monitoring : Periodic HPLC analysis to detect decomposition products, especially under light or humidity exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.